

Chromatographic Separation of Prochlorperazine and Its Metabolites: Application Notes and Protocols

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Compound of Interest		
Compound Name:	7-Hydroxy Prochlorperazine-d8	
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For Researchers, Scientists, and Drug Development Professionals

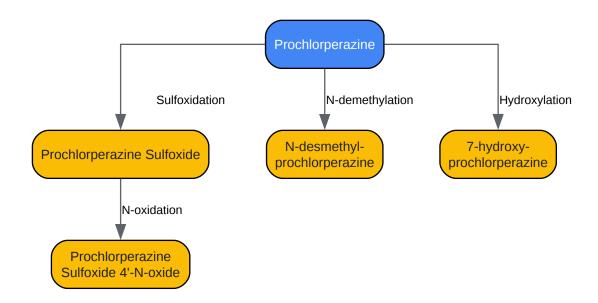
This document provides detailed application notes and protocols for the chromatographic separation of prochlorperazine (PCZ) and its primary metabolites. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. It undergoes extensive metabolism in the body, primarily through oxidation, hydroxylation, demethylation, and sulfoxide formation. The major metabolites include prochlorperazine sulfoxide (PCZSO), N-desmethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH). Accurate and simultaneous quantification of prochlorperazine and its metabolites is crucial for understanding its pharmacological profile and ensuring therapeutic efficacy and safety.

Metabolic Pathway of Prochlorperazine

Prochlorperazine is metabolized in the liver by cytochrome P450 enzymes, with CYP2D6 and CYP2C19 playing significant roles. The primary metabolic transformations involve the formation of prochlorperazine sulfoxide, N-desmethylprochlorperazine, and 7-hydroxyprochlorperazine. Further oxidation can also lead to the formation of prochlorperazine sulfoxide 4'-N-oxide.





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Metabolic pathway of prochlorperazine.

Quantitative Data Summary

The following tables summarize quantitative data from various chromatographic methods for the analysis of prochlorperazine and its metabolites.

Table 1: LC-MS/MS Method for Prochlorperazine and Metabolites in Human Plasma[1][2]



Analyte	Linearity Range (µg/L)	Lower Limit of Quantificati on (LLOQ) (ng/L)	Intra-assay Precision (%)	Inter-assay Precision (%)	Accuracy (%)
Prochlorpera zine (PCZ)	0.01 - 40	10	< 7.0	< 9.0	99 - 105
N- desmethylpro chlorperazine (NDPCZ)	0.01 - 40	10	< 7.0	< 9.0	99 - 105
7- hydroxyproch lorperazine (PCZOH)	0.01 - 40	10	< 7.0	< 9.0	99 - 105
Prochlorpera zine Sulfoxide (PCZSO)	0.05 - 80	50	< 7.0	< 9.0	99 - 104

Table 2: RP-HPLC Method for Prochlorperazine Maleate in Pharmaceutical Dosage Forms[3][4]

Parameter	Value
Linearity Range (μg/mL)	100 - 150
Correlation Coefficient (R²)	0.999
Limit of Detection (LOD) (μg/mL)	1.76
Limit of Quantification (LOQ) (μg/mL)	5.35
Precision (%RSD)	< 2
Recovery (%)	99 - 101



Table 3: Stability-Indicating HPLC Method for Prochlorperazine[5][6]

Parameter	Value
Linearity (r)	> 0.999
Limit of Detection (LOD) (μg/mL)	0.025
Recovery (%)	> 98.5

Experimental Protocols

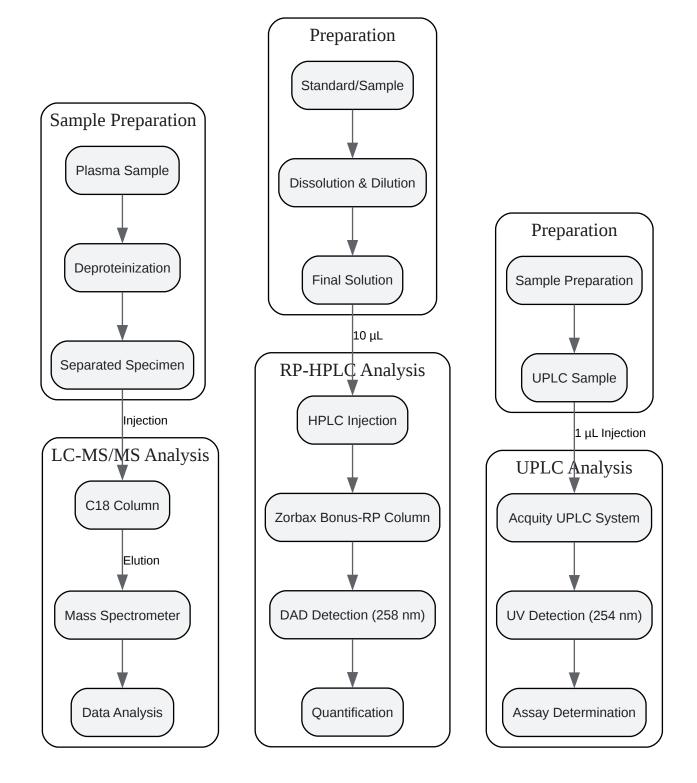
Protocol 1: Simultaneous Determination of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS[1][2]

This protocol describes an isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of prochlorperazine and its major metabolites in human plasma.

- 1. Sample Preparation:
- Plasma specimens are deproteinized.
- 2. Chromatographic Conditions:
- Column: Octadecylsilyl (C18), 3 μm particle size.
- Mobile Phase: Isocratic elution. The specific mobile phase composition should be optimized.
- Run Time: 10 minutes.
- 3. Mass Spectrometry Conditions:
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).



Workflow Diagram:



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